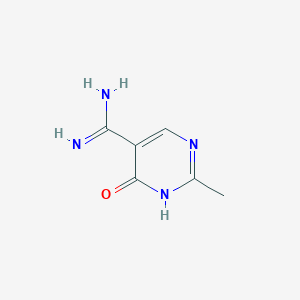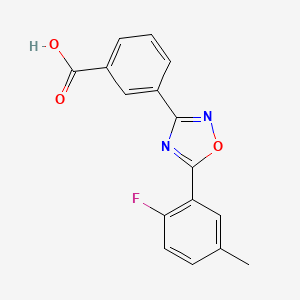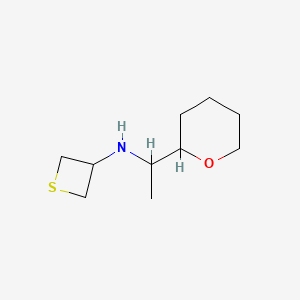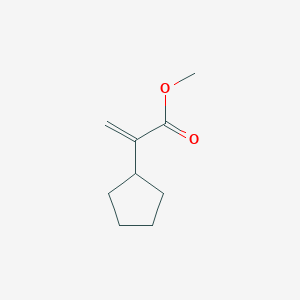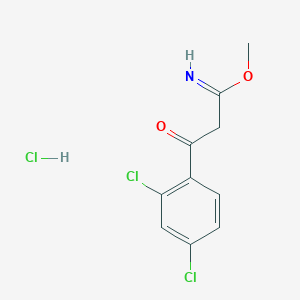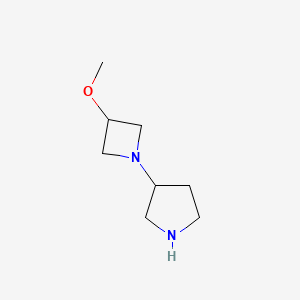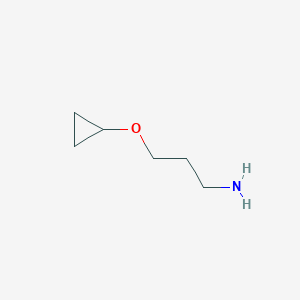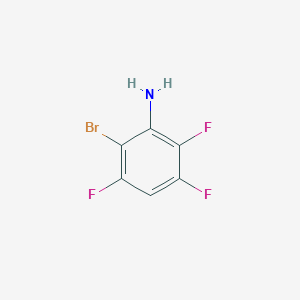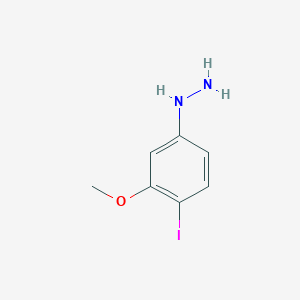
4-Iodo-3-methoxyphenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-methoxyphenylhydrazine is an organic compound that belongs to the class of aryl hydrazines It is characterized by the presence of an iodine atom and a methoxy group attached to a phenyl ring, along with a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-3-methoxyphenylhydrazine can be synthesized through the iodination of 4-methoxyphenylhydrazine. One common method involves the reaction of 4-methoxyphenylhydrazine hydrochloride with iodine in dimethyl sulfoxide at 60°C for 6 hours . This reaction proceeds through the formation of arenediazonium salts, which then undergo single-electron transfer from iodide anion to give aryl and iodine radicals, ultimately forming the desired aryl iodide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-methoxyphenylhydrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydrazine group can be oxidized to form corresponding azo compounds.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Iodine (I2): Used in the iodination step.
Dimethyl Sulfoxide (DMSO): Solvent for the reaction.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Aryl Iodides: Formed through iodination reactions.
Azo Compounds: Formed through oxidation of the hydrazine group.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
4-Iodo-3-methoxyphenylhydrazine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Radiolabeling: Aryl iodides, including this compound, can be used in radiolabeling for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 4-Iodo-3-methoxyphenylhydrazine involves its interaction with various molecular targets. For example, in coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The hydrazine group can also participate in redox reactions, leading to the formation of azo compounds.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylhydrazine: Similar structure but lacks the methoxy group.
4-Methoxyphenylhydrazine: Similar structure but lacks the iodine atom.
4-Bromophenylhydrazine: Similar structure with bromine instead of iodine.
Uniqueness
4-Iodo-3-methoxyphenylhydrazine is unique due to the presence of both iodine and methoxy groups, which can influence its reactivity and potential applications. The iodine atom can participate in various substitution and coupling reactions, while the methoxy group can affect the compound’s electronic properties and solubility.
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
(4-iodo-3-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C7H9IN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 |
InChI Key |
ZLOSOCAQKFWMNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


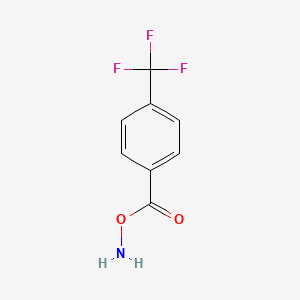
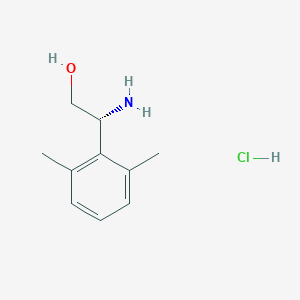
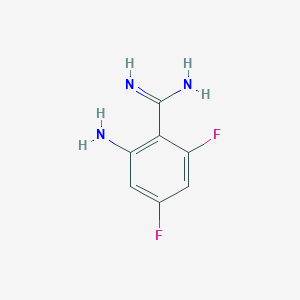
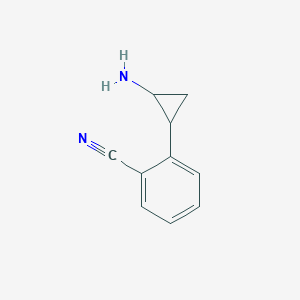
![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)
